20(R)-Ginsenoside Rh2

Descripción general

Descripción

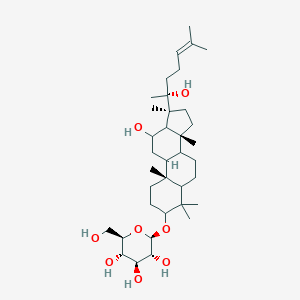

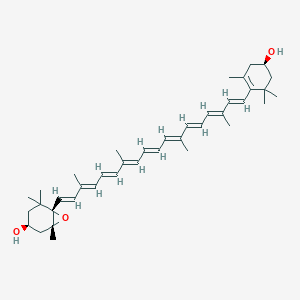

20(R)-Ginsenosido Rh2 es un compuesto natural que se encuentra en las raíces de Panax ginseng. Pertenece a la clase de los ginsenosidos, que son saponinas conocidas por sus diversas propiedades farmacológicas. Este compuesto ha ganado una atención significativa debido a sus posibles efectos terapéuticos, incluyendo actividades anticancerígenas, antiinflamatorias y neuroprotectoras .

Aplicaciones Científicas De Investigación

Química: Utilizado como precursor para la síntesis de nuevos derivados de ginsenosido con bioactividad mejorada.

Biología: Investigado por su papel en la modulación de las vías celulares y la expresión génica.

Medicina: Explorado por sus propiedades anticancerígenas, particularmente en la inhibición de la proliferación de células cancerosas y la inducción de la apoptosis. También muestra promesa en el tratamiento de enfermedades neurodegenerativas y afecciones inflamatorias.

Industria: Utilizado en el desarrollo de suplementos para la salud y alimentos funcionales debido a sus beneficios terapéuticos

Mecanismo De Acción

20(R)-Ginsenosido Rh2 ejerce sus efectos a través de múltiples dianas moleculares y vías:

Anticancerígeno: Inhibe la proliferación de células cancerosas induciendo el arresto del ciclo celular y promoviendo la apoptosis.

Antiinflamatorio: Reduce la inflamación inhibiendo la producción de citoquinas y mediadores proinflamatorios.

Neuroprotector: Protege las neuronas del estrés oxidativo y la apoptosis, potencialmente a través de la activación de las vías antioxidantes.

Compuestos similares:

- 20(S)-Ginsenosido Rh2

- 20(S)-Ginsenosido Rg3

- 20(R)-Ginsenosido Rg3

- 20(S)-Ginsenosido Rh1

- 20(R)-Ginsenosido Rh1

Comparación: 20(R)-Ginsenosido Rh2 es único debido a su estereoquímica específica, que influye en su actividad biológica. En comparación con su contraparte 20(S), 20(R)-Ginsenosido Rh2 exhibe diferentes farmacocinéticas y potencia en varios ensayos biológicos. Por ejemplo, se ha demostrado que 20(R)-Ginsenosido Rh2 tiene un efecto inhibitorio más fuerte sobre la proliferación de células cancerosas en comparación con 20(S)-Ginsenosido Rh2 .

Referencias

Análisis Bioquímico

Biochemical Properties

20®-Ginsenoside Rh2 interacts with various enzymes, proteins, and other biomolecules. It is known to be involved in multiple biochemical reactions. For instance, it has been found to interact with enzymes in the heart, contributing to the treatment of heart failure .

Cellular Effects

20®-Ginsenoside Rh2 has significant effects on various types of cells and cellular processes. It has been shown to inhibit the proliferation of H22 hepatoma cells and promote apoptosis, influencing cell function through the blockade of the PI3K/AKT/mTOR signaling pathway .

Molecular Mechanism

At the molecular level, 20®-Ginsenoside Rh2 exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, it promotes apoptosis in H22 hepatoma cells through the blockade of the PI3K/AKT/mTOR signaling pathway .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La preparación de 20(R)-Ginsenosido Rh2 normalmente implica la hidrólisis del ginsenosido Rb1 o del ginsenosido Rd. Este proceso se puede lograr mediante hidrólisis enzimática o ácida. La hidrólisis enzimática es preferible debido a su especificidad y a las condiciones de reacción suaves. Las enzimas utilizadas incluyen β-glucosidasa y celulasa, que escinden selectivamente los fragmentos de azúcar unidos al aglicón .

Métodos de producción industrial: La producción industrial de 20(R)-Ginsenosido Rh2 implica la extracción de ginsenosidos de Panax ginseng seguida de hidrólisis. La extracción se realiza normalmente utilizando disolventes como el etanol o el metanol. El producto hidrolizado se purifica entonces mediante técnicas cromatográficas para obtener 20(R)-Ginsenosido Rh2 de alta pureza .

Análisis De Reacciones Químicas

Tipos de reacciones: 20(R)-Ginsenosido Rh2 experimenta varias reacciones químicas, incluyendo:

Oxidación: Esta reacción puede ser catalizada por agentes oxidantes como el peróxido de hidrógeno, lo que lleva a la formación de derivados oxidados.

Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el borohidruro de sodio, lo que resulta en la formación de derivados reducidos.

Reactivos y condiciones comunes:

Oxidación: Peróxido de hidrógeno, condiciones ácidas o básicas suaves.

Reducción: Borohidruro de sodio, condiciones ácidas o básicas suaves.

Sustitución: Halógenos, agentes alquilantes, normalmente bajo condiciones controladas de temperatura y pH.

Productos principales: Los productos principales que se forman a partir de estas reacciones incluyen diversos derivados oxidados, reducidos y sustituidos de 20(R)-Ginsenosido Rh2, cada uno de los cuales exhibe propiedades farmacológicas únicas .

Comparación Con Compuestos Similares

- 20(S)-Ginsenoside Rh2

- 20(S)-Ginsenoside Rg3

- 20®-Ginsenoside Rg3

- 20(S)-Ginsenoside Rh1

- 20®-Ginsenoside Rh1

Comparison: 20®-Ginsenoside Rh2 is unique due to its specific stereochemistry, which influences its biological activity. Compared to its 20(S) counterpart, 20®-Ginsenoside Rh2 exhibits different pharmacokinetics and potency in various biological assays. For instance, 20®-Ginsenoside Rh2 has been shown to have a stronger inhibitory effect on cancer cell proliferation compared to 20(S)-Ginsenoside Rh2 .

References

Propiedades

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-17-[(2R)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H62O8/c1-20(2)10-9-14-36(8,42)21-11-16-35(7)27(21)22(38)18-25-33(5)15-13-26(32(3,4)24(33)12-17-34(25,35)6)44-31-30(41)29(40)28(39)23(19-37)43-31/h10,21-31,37-42H,9,11-19H2,1-8H3/t21-,22+,23+,24-,25+,26-,27-,28+,29-,30+,31-,33-,34+,35+,36+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKUVNOCSBYYHIS-SUEBGMEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)O)C)C)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC[C@](C)([C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)C)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H62O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

622.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: While research is ongoing, several studies shed light on 20(R)-Ginsenoside Rh2's mechanisms of action:

- Osteoclastogenesis Inhibition: this compound has been identified as a selective inhibitor of osteoclastogenesis, suggesting a potential role in bone health. []

- Anti-tumor Activity: Studies demonstrate this compound's ability to inhibit the proliferation and colony formation of cancer cells, induce cell cycle arrest, and promote apoptosis. The exact mechanisms underlying these effects are still under investigation but may involve influencing specific signaling pathways. [, , , , ]

- Sialyltransferase Inhibition: Research indicates that this compound can inhibit the expression of sialyltransferases, enzymes involved in sialic acid synthesis. This inhibition could have implications for cancer therapy by disrupting aberrant sialylation in cancer cells. []

- Efflux Pump Inhibition: this compound has shown the ability to reverse tetracycline resistance in Staphylococcus aureus by interfering with the TetK efflux pump, suggesting potential as an antibacterial agent. []

ANone: this compound is a dammarane-type ginsenoside. While its full spectroscopic data is not provided in these papers, its molecular formula is C48H82O18 and its molecular weight is 947.15 g/mol. Further structural details can be elucidated through techniques like NMR and mass spectrometry.

ANone: The provided research focuses on this compound's biological activities and does not delve into its potential catalytic properties.

A: While the provided research doesn't explicitly mention the use of computational modeling for this compound, one study mentions using molecular docking to investigate its interaction with sialyltransferases. [] This suggests the potential for further computational studies to understand its interactions with biological targets and optimize its pharmacological properties.

ANone: Several studies highlight the importance of stereochemistry at the C-20 position for biological activity. For example:

- Antitumor Activity: 20(S)-Ginsenoside Rh2 generally exhibits stronger anticancer effects compared to this compound in inhibiting cancer cell proliferation, inducing cell cycle arrest, and promoting apoptosis. [, , ]

- Osteoclastogenesis Inhibition: this compound, but not 20(S), selectively inhibits osteoclastogenesis. []

A: While specific stability data is limited in the provided research, one study describes a process for preparing this compound using acid degradation, highlighting potential methods for large-scale production. [] Additionally, one study emphasizes the need for formulation strategies to improve the bioavailability of ginsenosides, which is often limited by their poor absorption and rapid metabolism. []

ANone: The provided research focuses on scientific investigations and does not address specific SHE (Safety, Health, and Environment) regulations for this compound.

ANone: Several studies shed light on the PK/PD of this compound:

- Absorption: Research indicates that this compound has poor absorption in the rat intestine, with the duodenum and jejunum being the main absorption sites. [] This suggests that strategies to enhance absorption may be necessary for optimal efficacy.

- Metabolism: Human intestinal bacteria can metabolize this compound to 20(R)-protopanaxadiol via this compound, indicating a role of gut microbiota in its biotransformation. []

- Plasma Protein Binding: this compound exhibits species differences in plasma protein binding, with higher binding in rats (70%) compared to humans (27%). []

ANone: Studies demonstrate this compound's efficacy in various models:

- In vitro: this compound inhibits the growth of various cancer cell lines, including human colon cancer cells (HT-29), lung adenocarcinoma cells (A549), and cervical cancer cells (U14). [, , , , , ]

- In vivo: this compound reduces tumor growth in U14 cervical cancer-bearing mice. []

A: While the provided research doesn't specifically address resistance mechanisms for this compound, its ability to reverse tetracycline resistance mediated by efflux pumps suggests potential for combating antibiotic resistance. [] Further research is needed to determine if resistance to this compound can develop and if it exhibits cross-resistance with other compounds.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(7-chloro-1H-imidazo[4,5-b]pyridin-5-yl)formamide](/img/structure/B39714.png)

![3-methyl-7H-pyrano[3,4-d][1,2]oxazole-4,6-dione](/img/structure/B39727.png)

![4-Amino-7,8-dihydrothieno[2,3-b]quinolin-5(6H)-one](/img/structure/B39735.png)